
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Descripción general
Descripción
“tert-Butyl (6-methoxypyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is related to other compounds such as “tert-Butyl (6-bromohexyl)carbamate” and “(S)-tert-Butyl pyrrolidin-3-ylcarbamate”, which are used as biochemical reagents .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl (6-methoxypyridin-3-yl)carbamate” were not found, related compounds such as “tert-butyl [6- (hydroxymethyl)pyridin-2-yl]carbamate” have been synthesized .Molecular Structure Analysis
The molecular structure of “tert-Butyl (6-methoxypyridin-3-yl)carbamate” consists of a pyridine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group. The pyridine ring also has a methoxy group attached to it .Physical And Chemical Properties Analysis
“tert-Butyl (6-methoxypyridin-3-yl)carbamate” has a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 224.11609238 g/mol . Its topological polar surface area is 60.4 Ų .Aplicaciones Científicas De Investigación
- tert-Butyl (6-methoxypyridin-3-yl)carbamate serves as a versatile reagent for chemoselective tert-butoxycarbonylation reactions. It can selectively protect amino groups in both aromatic and aliphatic amines .
- Researchers have explored the use of tert-butyl (6-methoxypyridin-3-yl)carbamate in green synthesis processes. Its recyclability and potential for industrial production make it an attractive choice .
Chemoselective Tert-Butoxycarbonylation Reagent
Green Synthesis
Mecanismo De Acción
Target of Action
This compound is often used as a building block in the synthesis of various organic compounds , but its specific biological targets remain to be identified.
Biochemical Pathways
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . The compound’s logP values, which can impact bioavailability, vary depending on the method of calculation .
Action Environment
It’s worth noting that the compound is a solid at room temperature , and its storage conditions can impact its stability .
Propiedades
IUPAC Name |
tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTIXIDDRDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376738 | |
| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
CAS RN |
183741-80-2 | |
| Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

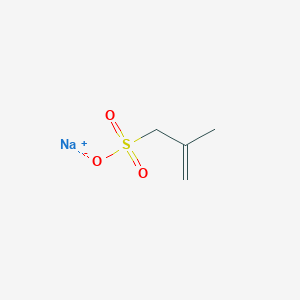

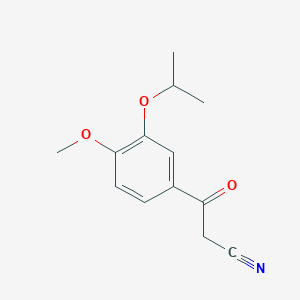
![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)
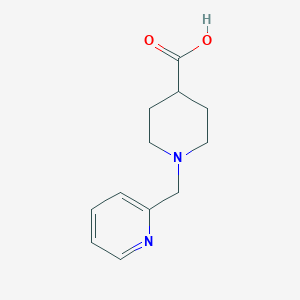

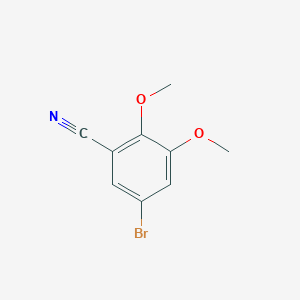
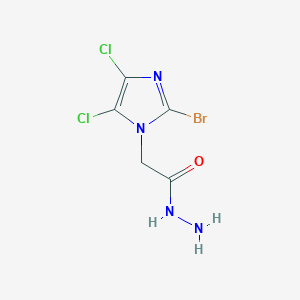
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
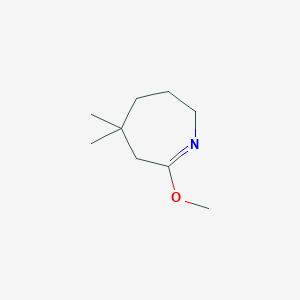

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)
